1H NMR and 13C NMR of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
1H NMR and 13C NMR of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure, conformation, and dynamics. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, this document is structured to provide not only the spectral data but also the underlying principles and experimental considerations necessary for its robust characterization. We will explore the causal relationships between the molecule's structure and its spectral features, present standardized protocols for data acquisition, and offer a logical framework for spectral interpretation.
Molecular Structure and Spectroscopic Assignment
A definitive structural analysis begins with a clear atom numbering system. The structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is presented below, with numbering conventions that will be used throughout this guide for spectral assignments.
Figure 1: Chemical Structure and Atom Numbering
Caption: Structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Core Principles for Spectral Interpretation
The predicted NMR spectrum of this molecule is governed by several key factors:
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Electronic Effects of the Pyrazole Ring: The 1-methyl-1H-pyrazole ring is an aromatic system. The two nitrogen atoms exert a significant influence on the electron density and, consequently, the chemical shifts of the ring protons (H3, H4) and carbons (C3, C4, C5).
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Inductive Effects of Substituents: The electron-withdrawing character of the hydroxyl (-OH) and carboxylic acid (-COOH) groups attached to the alpha-carbon (Cα) will deshield the adjacent alpha-proton (Hα).
-
Exchangeable Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are acidic and can exchange with each other, with trace water, or with deuterium from the solvent.[1] This often leads to broad signals or, in deuterated protic solvents, complete disappearance from the ¹H spectrum.[2] The choice of solvent is therefore critical for their observation. Aprotic solvents like DMSO-d₆ are preferred as they form hydrogen bonds, slowing the exchange rate and resulting in observable, albeit often broad, peaks.[2]
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Spin-Spin Coupling: Coupling between adjacent non-equivalent protons provides information on the connectivity of the molecule. In the pyrazole ring, a characteristic coupling constant (³J) is expected between H3 and H4.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for the target molecule, assuming DMSO-d₆ as the solvent to facilitate observation of exchangeable protons.
Table 1: Predicted ¹H NMR Data for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| -COOH | 12.0 - 13.0 | Broad Singlet | - | Carboxylic acid protons are highly deshielded and typically appear at very high chemical shifts. The signal is broad due to chemical exchange.[3] |
| H3 | ~7.4 | Doublet | ~2.0 - 2.5 | This proton is on a carbon adjacent to two nitrogen atoms in an aromatic ring, leading to a downfield shift. It is coupled to H4.[4] |
| H4 | ~6.1 | Doublet | ~2.0 - 2.5 | This proton is coupled to H3. Its chemical shift is influenced by its position in the pyrazole ring.[5] |
| -OH (alpha) | 5.5 - 6.5 | Broad Singlet | - | The hydroxyl proton signal is often broad due to chemical exchange. Its chemical shift is highly dependent on concentration, temperature, and solvent.[6][7] |
| Hα | ~5.1 | Singlet | - | This methine proton is deshielded by the adjacent hydroxyl, carboxylic acid, and pyrazole ring. It is not coupled to other protons, appearing as a singlet. |
| N-CH₃ | ~3.8 | Singlet | - | The methyl group attached to the nitrogen atom is deshielded compared to a typical alkyl methyl group. It appears as a singlet as there are no adjacent protons.[8] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The predicted chemical shifts are based on the electronic environment of each carbon.
Table 2: Predicted ¹³C NMR Data for 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C' (-COOH) | 172 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[9] |
| C5 | 138 - 142 | This is a quaternary carbon of the pyrazole ring attached to the side chain. Its chemical shift is influenced by the nitrogen atom and the substituent. |
| C3 | 130 - 135 | This pyrazole ring carbon is deshielded due to its proximity to the nitrogen atoms.[10] |
| C4 | 105 - 110 | This carbon in the pyrazole ring is typically more shielded than C3 and C5.[11] |
| Cα | 65 - 70 | The alpha-carbon is shifted downfield due to the direct attachment of an electron-withdrawing hydroxyl group and the carboxylic acid. |
| N-CH₃ | 35 - 40 | The methyl carbon attached to nitrogen is deshielded relative to an alkane but shielded relative to carbons attached to more electronegative atoms like oxygen.[8] |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid.[12]
-
Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent dissolving power for polar compounds and its ability to slow the exchange of -OH and -COOH protons.[12]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Reference the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.[12]
-
Logical Workflow for Spectral Interpretation
Interpreting the resulting spectra should follow a systematic process to ensure all correlations are correctly assigned. This workflow can be visualized as follows:
Caption: Workflow for NMR data interpretation.
Conclusion
The comprehensive NMR analysis of 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid provides a clear spectroscopic signature for this molecule. The ¹H NMR spectrum is characterized by two doublets for the pyrazole ring protons, three singlets for the N-methyl, and alpha-methine protons, and two broad singlets for the exchangeable hydroxyl and carboxylic acid protons when using an aprotic solvent like DMSO-d₆. The ¹³C NMR spectrum confirms the presence of all six unique carbon atoms, with the carboxylic carbonyl appearing at the lowest field. This guide provides the predictive data, experimental framework, and interpretive logic required for the unequivocal structural confirmation of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
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